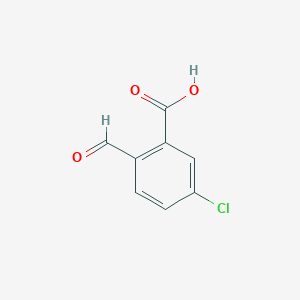

5-Chloro-2-formylbenzoic acid

CAS No.: 4506-45-0

Cat. No.: VC3731461

Molecular Formula: C8H5ClO3

Molecular Weight: 184.57 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4506-45-0 |

|---|---|

| Molecular Formula | C8H5ClO3 |

| Molecular Weight | 184.57 g/mol |

| IUPAC Name | 5-chloro-2-formylbenzoic acid |

| Standard InChI | InChI=1S/C8H5ClO3/c9-6-2-1-5(4-10)7(3-6)8(11)12/h1-4H,(H,11,12) |

| Standard InChI Key | NQAMSLASTWZONN-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1Cl)C(=O)O)C=O |

| Canonical SMILES | C1=CC(=C(C=C1Cl)C(=O)O)C=O |

Introduction

Physical and Chemical Properties

5-Chloro-2-formylbenzoic acid possesses distinct physicochemical properties that determine its behavior in chemical reactions and applications. The table below summarizes its key properties:

Table 1: Physical and Chemical Properties of 5-Chloro-2-formylbenzoic acid

The compound's moderate lipophilicity (LogP: 1.75) indicates a balance between hydrophilic and hydrophobic properties , which affects its solubility profile and potential biological interactions. The relatively high boiling point (347.0±27.0 °C) and flash point (163.7±23.7 °C) suggest thermal stability, an important consideration for various synthetic applications .

Structural Features

The structure of 5-Chloro-2-formylbenzoic acid presents three key functional groups:

-

The carboxylic acid group (-COOH), which contributes to its acidic properties

-

The formyl group (-CHO), which serves as a reactive site for nucleophilic additions

-

The chlorine substituent, which influences the electronic distribution in the molecule and provides a potential site for substitution reactions

This combination of functional groups creates a unique electronic environment that determines the compound's reactivity patterns and synthetic utility.

Synthesis and Preparation Methods

Several synthetic approaches can be employed to produce 5-Chloro-2-formylbenzoic acid, with selection typically based on available starting materials and specific application requirements.

Laboratory Preparation

For laboratory use, stock solutions of 5-Chloro-2-formylbenzoic acid can be prepared according to the following guidelines:

Table 2: Stock Solution Preparation Guidelines

| Target Concentration | For 1 mg | For 5 mg | For 10 mg |

|---|---|---|---|

| 1 mM | 5.4177 mL | 27.0885 mL | 54.1771 mL |

| 5 mM | 1.0835 mL | 5.4177 mL | 10.8354 mL |

| 10 mM | 0.5418 mL | 2.7089 mL | 5.4177 mL |

When preparing solutions, it is recommended to select appropriate solvents based on the compound's solubility. To enhance dissolution, heating the mixture to 37°C followed by ultrasonic bath treatment is effective .

Applications in Chemical Research

5-Chloro-2-formylbenzoic acid has found applications across multiple scientific disciplines, demonstrating its versatility as a chemical building block.

Medicinal Chemistry

In pharmaceutical research, 5-Chloro-2-formylbenzoic acid serves as an important intermediate for synthesizing bioactive compounds. Its derivatives have shown promise in developing compounds targeting various disease pathways:

-

Anticancer Agents: Derivatives have demonstrated potential in inhibiting anti-apoptotic proteins such as Mcl-1 and Bfl-1, which are frequently overexpressed in cancer cells. Research has shown that modifications of this compound can lead to effective dual inhibitors for cancer therapy.

-

Anti-inflammatory Compounds: The compound has contributed to the optimization of VLA-4 antagonists, which are important in treating asthma and other inflammatory conditions.

Materials Science

In materials science, 5-Chloro-2-formylbenzoic acid has demonstrated significant utility in developing advanced functional materials:

-

Polymer Electrolyte Membranes: The compound serves as an intermediate in the synthesis of poly(phenylene ether)-based electrolyte membranes for proton exchange fuel cells. These polymers exhibit high proton conductivity (reportedly 8.60 × 10⁻³ S cm⁻¹ under 30% relative humidity at 80°C), making them valuable for energy applications.

-

Advanced Materials: Its reactive functional groups allow for incorporation into various polymeric structures with specialized properties.

Analytical Applications

In analytical chemistry, 5-Chloro-2-formylbenzoic acid functions as a useful reagent for developing methods to detect other chemical species. Its involvement in the synthesis of derivatives for spectroscopic analysis highlights its analytical utility.

Structural Comparisons with Related Compounds

Understanding the structural relationships between 5-Chloro-2-formylbenzoic acid and similar compounds provides insight into its unique properties and applications.

Comparison with 5-Chloro-2-fluorobenzoic acid

While 5-Chloro-2-formylbenzoic acid contains an aldehyde group at the second position, the related compound 5-Chloro-2-fluorobenzoic acid (CAS: 394-30-9) features a fluorine atom instead . This structural difference significantly affects reactivity patterns and applications:

Table 3: Comparison of Related Benzoic Acid Derivatives

| Property | 5-Chloro-2-formylbenzoic acid | 5-Chloro-2-fluorobenzoic acid |

|---|---|---|

| Molecular Formula | C₈H₅ClO₃ | C₇H₄ClFO₂ |

| Molecular Weight | 184.577 g/mol | 174.56 g/mol |

| Key Application | Precursor for anticancer agents | Aurora kinase inhibitor synthesis |

| Reactive Group at C-2 | Formyl (-CHO) | Fluoro (-F) |

| Melting Point | 122-124 °C | 152-157 °C |

While both compounds find applications in pharmaceutical synthesis, 5-Chloro-2-fluorobenzoic acid is specifically noted for its use in designing pyrimidine-based Aurora kinase inhibitors, where the chloride substituent enhances binding affinity to Aurora A and promotes oncoprotein degradation .

Research Applications and Case Studies

Scientific research utilizing 5-Chloro-2-formylbenzoic acid spans several domains, with particularly notable applications in pharmaceutical development and materials science.

Pharmaceutical Research

The versatility of 5-Chloro-2-formylbenzoic acid in pharmaceutical research is demonstrated through multiple studies:

-

Enzyme Inhibition Studies: The compound has been investigated for its potential to serve as a scaffold for developing enzyme inhibitors, particularly those targeting proteins involved in cancer progression.

-

Structure-Activity Relationship (SAR) Studies: Research has explored how modifications to the basic structure affect biological activity, providing insights for rational drug design.

Materials Science Innovations

In materials science, the compound has contributed to developing novel materials with specialized properties:

-

Fuel Cell Technology: Research on poly(phenylene ether)-based electrolyte membranes derived from 5-Chloro-2-formylbenzoic acid has demonstrated promising results for proton exchange fuel cells. The synthetic pathway typically involves converting the compound to benzoyl chloride using thionyl chloride, followed by Friedel-Crafts reaction with anisole, and subsequent polymerization via nickel-mediated homocoupling reaction .

-

Polymer Development: The compound's functional groups allow for incorporation into various polymeric structures, leading to materials with specialized properties for different applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume